REACTION_CXSMILES
|
[Br:1]Br.[C:3]([CH2:7][C:8]([O:10][CH3:11])=[O:9])(=[O:6])[CH2:4][CH3:5]>C(Cl)(Cl)Cl>[CH3:11][O:10][C:8](=[O:9])[CH2:7][C:3](=[O:6])[CH:4]([Br:1])[CH3:5]
|
Name
|
|
Quantity
|
28.3 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)CC(=O)OC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
155 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 18 h
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
ice water (200 mL) was added
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
washed with cold water (2×200 mL), 10% aqueous sodium thiosulfate (2×200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtered solution was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 36.5 g of the title compound as a clear liquid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC(CC(C(C)Br)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |